Zenazocine

描述

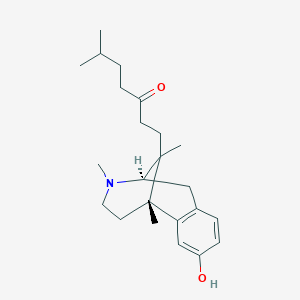

Zenazocine (C₂₃H₃₅NO₂, CAS 68681-43-6) is a synthetic opioid belonging to the benzomorphan class, a structural analog of morphine with a simplified bicyclic scaffold . It exhibits high binding affinity for μ-opioid receptors (MOR) and nociceptin/orphanin FQ (ORL1) receptors, as demonstrated in receptor-binding assays . Pharmacological studies indicate its role as a mixed agonist-antagonist, with sub-micromolar affinity at ORL1 (Ki ≈ 0.1–1 μM) and MOR (Ki < 10 nM) .

属性

分子式 |

C23H35NO2 |

|---|---|

分子量 |

357.5 g/mol |

IUPAC 名称 |

1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one |

InChI |

InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23?/m1/s1 |

InChI 键 |

JZFZEWWOIOYBTQ-AXWGZAFASA-N |

手性 SMILES |

CC(C)CCC(=O)CCC1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C |

规范 SMILES |

CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |

同义词 |

Win 42964 Win-42964 zenazocine zenazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer zenazocine hydrochloride, (2S-(2alpha,6alpha,11S*))-isomer zenazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine, (2alpha,6alpha,11S*)-(-)-isome |

产品来源 |

United States |

准备方法

The synthesis of Zenazocine involves several steps, starting with the preparation of the core benzomorphan structure. The synthetic route typically includes:

Step 1: Formation of the benzomorphan core through a series of cyclization reactions.

Step 2: Introduction of functional groups such as hydroxyl and ketone groups to the core structure.

Step 3: Final modifications to achieve the desired stereochemistry and functionalization.

化学反应分析

Zenazocine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.

Reduction: Reduction reactions can convert ketone groups to alcohols.

Substitution: Functional groups on the benzomorphan core can be substituted with other groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified benzomorphan derivatives with altered pharmacological properties.

科学研究应用

Zenazocine has been studied primarily for its potential as an analgesic. Its applications in scientific research include:

Chemistry: Studying the structure-activity relationship of benzomorphan derivatives.

Biology: Investigating the interaction of this compound with opioid receptors.

Medicine: Exploring its potential as a pain-relieving medication.

Industry: Limited industrial applications due to its halted development.

作用机制

Zenazocine exerts its effects by acting as a partial agonist at the mu-opioid and delta-opioid receptors. It has less intrinsic activity at the mu-opioid receptor and more at the delta-opioid receptor, behaving more antagonistically at the former and more agonistically at the latter . This interaction with opioid receptors leads to its antinociceptive effects, making it a potential analgesic.

相似化合物的比较

Comparison with Similar Compounds

Benzomorphan derivatives and related opioids share structural motifs but differ in receptor selectivity, pharmacokinetics, and therapeutic applications. Below is a comparative analysis:

Structural and Pharmacological Comparison

Key Findings

- Receptor Selectivity: this compound and Quadazocine both target MOR and ORL1 but differ in functional activity. This compound acts as a partial MOR agonist, while Quadazocine antagonizes MOR and activates KOR . Bremazocine shows high KOR selectivity, contributing to dysphoric side effects, limiting its clinical utility .

- Structural Modifications: The benzomorphan core (shared by this compound, Bremazocine, and Phenazocine) allows for substitutions at the N- and C-positions to modulate receptor specificity. For example, this compound’s cyclooctylmethyl group enhances ORL1 binding, whereas Phenazocine’s phenethyl moiety increases MOR potency .

Clinical Outcomes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。